DL-Phenylmercapturic acid-d2
Description
DL-Phenylmercapturic Acid-d2 is a deuterated analog of DL-Phenylmercapturic Acid (CAS: 20640-68-0), a cysteine-derived mercapturic acid. Mercapturic acids are metabolic conjugates formed via the glutathione pathway, where xenobiotics are conjugated to cysteine, acetylated, and excreted in urine . The deuterated form (d2) incorporates two deuterium atoms, typically replacing hydrogen atoms in the acetyl or phenyl group, enhancing its utility as an internal standard in mass spectrometry (MS)-based assays. This isotopic labeling minimizes interference from matrix effects and improves quantification accuracy in analytical workflows like LC-MS/MS .
For example, deuterated sulfuric acid (D2SO4, CAS: 13813-19-9) is used as a reagent in isotopic labeling studies , suggesting analogous roles for deuterated mercapturic acids in traceable biomarker analysis.
Properties
Molecular Formula |
C11H13NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-acetamido-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i7D2 |
InChI Key |
CICOZWHZVMOPJS-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)NC(=O)C)SC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylmercapturic acid-d2 typically involves the deuteration of DL-Phenylmercapturic acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis pathway. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylmercapturic acid-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Toxicological Research
DL-Phenylmercapturic acid-d2 is primarily utilized to study the metabolic pathways of benzene and its effects on human health. As a biomarker, it helps in assessing benzene exposure levels in occupational settings.
- Case Study: Benzene Exposure in Workers
A study involving workers exposed to low levels of benzene found that urinary concentrations of S-phenylmercapturic acid were significantly higher than those in control groups. The research established a correlation between urinary levels of this metabolite and hematotoxic effects, including decreased white blood cell counts and changes in histone modifications associated with DNA damage .
Environmental Monitoring
The compound is also employed in environmental studies to monitor benzene exposure in various settings, including industrial sites and urban areas.
- Data Table: Environmental Monitoring Studies
Pharmacokinetics
This compound serves as a tool for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of benzene and its metabolites.
- Case Study: Metabolism of Benzene
Research has shown that the metabolic pathway of benzene involves its conversion to phenol, catechol, and subsequently to S-phenylmercapturic acid. The use of deuterated compounds like this compound allows for precise tracking of these metabolites using mass spectrometry techniques .
Method Development for Analysis
The development of analytical methods for detecting this compound is crucial for its applications in research.
- Data Table: Analytical Methods Developed
Clinical Research
In clinical settings, this compound can be utilized to study the effects of benzene exposure on various health outcomes, including cancer risk.
- Case Study: Cancer Risk Assessment
A longitudinal study assessed the relationship between urinary S-phenylmercapturic acid levels and the incidence of hematological malignancies among workers exposed to benzene. Results indicated a significant association between higher metabolite levels and increased cancer risk, highlighting the importance of monitoring this biomarker in occupational health assessments .
Mechanism of Action
The mechanism of action of DL-Phenylmercapturic acid-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise quantitation using techniques like mass spectrometry. This enables researchers to study the pharmacokinetics, metabolism, and distribution of the compound in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares DL-Phenylmercapturic Acid-d2 with structurally or functionally related compounds:
Key Findings:
Isotopic Labeling Advantage : Unlike S-Phenylmercapturic Acid (a benzene metabolite used for biomonitoring), this compound’s deuterium atoms enable precise quantification in complex biological matrices. This mirrors the use of deuterated sulfuric acid (D2SO4) in isotopic studies .
Structural Specificity : this compound differs from Hippuric Acid in its cysteine-derived backbone and sulfur-containing structure, which is critical for detecting sulfur-based toxicants (e.g., benzene derivatives) .
Biomarker Stability : S-Phenylmercapturic Acid is widely validated as a benzene biomarker, but its deuterated analog (d2) would offer improved stability in long-term storage and reduced signal suppression in MS .
Biological Activity
DL-Phenylmercapturic acid-d2 (also known as S-phenylmercapturic acid-d2 or SPMA-d2) is a deuterated derivative of S-phenylmercapturic acid (SPMA), a metabolite commonly associated with benzene exposure. The biological activity of SPMA-d2 is primarily studied in the context of its role as a biomarker for assessing exposure to benzene and its potential implications in human health, particularly regarding DNA damage and cancer risk.
SPMA-d2 is formed through the conjugation of benzene oxide with glutathione, followed by further metabolic transformations. This process is indicative of the body’s detoxification mechanisms against benzene, a known carcinogen. The presence of SPMA in urine serves as a reliable biomarker for benzene exposure, allowing researchers to assess internal doses and potential health risks associated with occupational and environmental exposures.
Case Studies and Research Findings
- Occupational Exposure to Benzene : A study involving 96 male petrochemical workers revealed that those exposed to low doses of benzene had significantly higher urinary levels of SPMA compared to matched controls. This study also assessed DNA damage using the Comet assay and found a positive correlation between SPMA levels and DNA damage indicators, suggesting that higher SPMA concentrations may reflect greater genetic harm due to benzene exposure .
- DNA Damage and Repair Mechanisms : Research has shown that increased levels of SPMA are associated with alterations in DNA repair mechanisms. Specifically, the study indicated that workers with elevated SPMA levels exhibited decreased methylation of O6-methylguanine-DNA methyltransferase (MGMT), an important enzyme involved in DNA repair. This decrease was positively correlated with the degree of DNA damage observed .
- Metabolomic Profiling : In a separate analysis, metabolomic profiling identified various metabolites, including SPMA, that were differentially regulated in individuals exposed to benzene compared to controls. The findings highlighted the potential use of SPMA as a biomarker not only for exposure assessment but also for understanding broader metabolic disruptions caused by toxicant exposure .
Quantitative Analysis
The quantification of SPMA-d2 in biological samples is typically performed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). A study developed a rapid LC-MS/MS method for quantifying SPMA in human urine, achieving limits of detection as low as 0.026 μg/L, which underscores the sensitivity and reliability of this biomarker in biological monitoring .
| Study | Sample Size | SPMA Levels (μg/L) | Findings |
|---|---|---|---|
| Petrochemical Workers | 96 | Higher in exposed | Correlation with DNA damage |
| Control Group | 100 | Lower | Baseline comparison for exposure assessment |
| Metabolomic Analysis | Variable | Various | Identification of differential metabolites |
Implications for Health
The biological activity of this compound highlights its significance as a biomarker for benzene exposure and its potential role in assessing health risks associated with chemical exposure. Elevated levels of this compound may indicate increased risk for genetic damage and subsequent development of hematological malignancies.
Q & A
Q. What is the role of DL-Phenylmercapturic acid-d2 in quantifying benzene exposure biomarkers, and how is it methodologically validated?
this compound serves as a deuterated internal standard in mass spectrometry (MS) to enhance the precision of quantifying its non-deuterated counterpart, a biomarker for benzene exposure. Validation involves spiking known concentrations into biological matrices (e.g., urine) and assessing recovery rates, matrix effects, and ion suppression using LC-MS/MS. Calibration curves with R² > 0.99 and inter-day CV < 15% are typical benchmarks .
Q. Which analytical methods are most effective for detecting this compound in complex biological samples?
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Key parameters include:
- Column : C18 reverse-phase (e.g., 2.1 × 100 mm, 1.7 µm).
- Ionization : Electrospray ionization (ESI) in negative mode.
- Mobile phase : Gradient of methanol/water with 0.1% formic acid. Deuterated standards mitigate matrix interference, improving signal-to-noise ratios .
Advanced Research Questions
Q. How can isotopic purity of this compound impact quantitative accuracy, and what methods ensure its verification?
Isotopic impurities (e.g., residual non-deuterated species) can skew MS results. Verification requires:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at specific positions.
- High-Resolution MS (HRMS) : To detect isotopic peaks (e.g., m/z shifts of +2 for d2 labeling).
- Synthesis QC : Purification via preparative HPLC to ≥98% isotopic purity, as lower purity increases quantification uncertainty .
Q. What experimental design considerations address contradictions in recovery rates across different biological matrices?
Discrepancies in recovery (e.g., urine vs. plasma) often arise from protein binding or pH-dependent stability. Solutions include:
Q. How do co-eluting metabolites interfere with this compound detection, and what chromatographic strategies resolve this?
Co-elution with endogenous metabolites (e.g., hippuric acid) can cause false positives. Mitigation strategies:
- Chromatographic separation : Extending run times or using ultra-high-performance LC (UHPLC).
- Multiple Reaction Monitoring (MRM) : Selecting unique precursor-to-product ion transitions (e.g., m/z 239 → 152 for this compound).
- Sample cleanup : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
Q. What are the limitations of using this compound in longitudinal exposure studies, and how can they be addressed?
Long-term stability in stored samples may degrade due to hydrolysis. Solutions:
- Freeze-thaw stability assays : Testing ≤3 cycles to establish storage protocols.
- Batch normalization : Including QC samples in each analytical batch to correct for drift.
- Alternative derivatization : Acetylation to enhance stability in aqueous matrices .
Data Analysis & Reproducibility
Q. How should researchers statistically validate inter-laboratory variability in this compound quantification?
Conduct a round-robin study across multiple labs using standardized protocols. Metrics include:
Q. What metadata is critical for ensuring reproducibility in studies using this compound?
Essential metadata includes:
- Synthetic route : Reaction conditions, purification steps.
- Analytical parameters : LC gradient, MS transitions, collision energies.
- Sample handling : Storage duration, freeze-thaw history. FAIR (Findable, Accessible, Interoperable, Reusable) principles should guide documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
